3,5,5-Trimethyl-2-(morpholin-4-yl)cyclohex-2-en-1-one
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Overview
Description
3,5,5-Trimethyl-2-(morpholin-4-yl)cyclohex-2-en-1-one is an organic compound that features a cyclohexene ring substituted with three methyl groups and a morpholine moiety
Preparation Methods
The synthesis of 3,5,5-Trimethyl-2-(morpholin-4-yl)cyclohex-2-en-1-one can be achieved through several routes. . Industrial production methods may utilize catalytic processes to optimize yield and purity.
Chemical Reactions Analysis
3,5,5-Trimethyl-2-(morpholin-4-yl)cyclohex-2-en-1-one undergoes various chemical reactions, including:
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Common reagents used in these reactions include palladium catalysts, hydrogen gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,5,5-Trimethyl-2-(morpholin-4-yl)cyclohex-2-en-1-one has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Its potential pharmacological properties are being explored for therapeutic applications.
Industry: It is used in the production of various chemical products, including pharmaceuticals and fragrances.
Mechanism of Action
The mechanism of action of 3,5,5-Trimethyl-2-(morpholin-4-yl)cyclohex-2-en-1-one involves its interaction with specific molecular targets. The morpholine moiety can form hydrogen bonds with biological molecules, influencing their activity. The compound may also participate in redox reactions, affecting cellular pathways and processes.
Comparison with Similar Compounds
3,5,5-Trimethyl-2-(morpholin-4-yl)cyclohex-2-en-1-one can be compared with other similar compounds, such as:
3,5,5-Trimethyl-2-cyclohexen-1-ol: This compound lacks the morpholine group and has different chemical properties.
5,5-Dimethyl-3-(morpholin-4-yl)cyclohex-2-en-1-one: This compound has a similar structure but with fewer methyl groups, affecting its reactivity and applications.
2-Cyclohexen-1-one derivatives: These compounds share the cyclohexene ring but differ in their substituents, leading to varied chemical behaviors.
The uniqueness of this compound lies in its combination of the cyclohexene ring with the morpholine moiety and three methyl groups, providing distinct chemical and biological properties.
Properties
CAS No. |
57696-90-9 |
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Molecular Formula |
C13H21NO2 |
Molecular Weight |
223.31 g/mol |
IUPAC Name |
3,5,5-trimethyl-2-morpholin-4-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C13H21NO2/c1-10-8-13(2,3)9-11(15)12(10)14-4-6-16-7-5-14/h4-9H2,1-3H3 |
InChI Key |
TVGOODAEGDHLEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)CC(C1)(C)C)N2CCOCC2 |
Origin of Product |
United States |
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